molecular formula C11H12N2S B14033737 5-(4-Ethylphenyl)thiazol-2-amine

5-(4-Ethylphenyl)thiazol-2-amine

Cat. No.: B14033737
M. Wt: 204.29 g/mol
InChI Key: PCUBCCOQCHUYKK-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)thiazol-2-amine is a chemical compound built around the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . The 2-aminothiazole core is a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in several investigational compounds . This specific derivative, featuring a 4-ethylphenyl substituent, is a valuable building block for researchers designing and synthesizing novel molecules for various biological evaluations. The 2-aminothiazole scaffold has demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential as an anticancer agent by acting on targets such as PI3K, as seen in approved drugs like alpelisib, and other kinases . Furthermore, derivatives have shown pronounced antimicrobial properties , with some compounds exhibiting high growth inhibitory effects against Gram-positive bacterial and fungal strains . Research also indicates that structurally similar 4-arylthiazol-2-amines can function as dual inhibitors for enzymes like DNase I and 5-lipoxygenase (5-LO), suggesting potential applications in developing therapeutics for neurodegenerative conditions . The compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems, such as nicotinonitriles, which are promising subjects for bioscreening . This product is intended for research purposes in chemical biology and drug discovery. It is supplied with the guarantee of high purity and quality for use in experimental studies. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

PCUBCCOQCHUYKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most widely employed method for synthesizing 2-aminothiazoles. For 5-(4-Ethylphenyl)thiazol-2-amine, this involves condensing a 4-ethylphenyl-substituted α-haloketone with thiourea under controlled conditions.

Procedure :

  • Step 1 : React 2-bromo-1-(4-ethylphenyl)ethan-1-one (α-haloketone) with thiourea in ethanol at 78–100°C for 3–8 hours.
  • Step 2 : Neutralize with aqueous NaOH (10–50%) to pH 8.5–10.5, followed by ether extraction to isolate the crude product.
  • Step 3 : Purify via reduced-pressure distillation (398–400 Pa) to collect the 125–127°C fraction.

Optimization Data :

Parameter Optimal Range Yield (%) Source
Solvent Ethanol 68–73
Temperature (°C) 78–100 73
Reaction Time (h) 5–6 70

Key Findings :

  • Sodium acetate buffer enhances regioselectivity for the 5-position.
  • Substituents on the α-haloketone directly influence reaction efficiency; bulkier groups (e.g., 4-ethylphenyl) may require extended reaction times.

One-Pot α-Bromination/Thiazole Cyclization

This method avoids isolation of intermediates, improving throughput:

Procedure :

  • Step 1 : Brominate 1-(4-ethylphenyl)propan-1-one using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • Step 2 : React the α-bromoketone with thiourea in dimethylformamide (DMF) at 60°C for 2 hours.
  • Step 3 : Quench with ice-water and extract with dichloromethane.

Performance Metrics :

Metric Value Source
Overall Yield (%) 65–70
Purity (HPLC) >95%

Advantages :

  • Eliminates need for halogenated solvents in intermediate steps.
  • Scalable to multi-gram quantities without yield drop.

Friedel-Crafts Acylation Followed by Cyclization

For introducing aromatic substituents at the 5-position, Friedel-Crafts acylation is coupled with thiazole formation:

Procedure :

  • Step 1 : Synthesize 4-ethylphenylacetyl chloride via reaction of 4-ethylbenzoic acid with thionyl chloride.
  • Step 2 : Perform Friedel-Crafts acylation on thiazole-2-amine using AlCl₃ as a catalyst.
  • Step 3 : Cyclize the intermediate with ammonium thiocyanate in acetic acid.

Critical Parameters :

Parameter Optimal Value Source
Catalyst Loading 1.2 eq AlCl₃
Cyclization Temp (°C) 110–120

Challenges :

  • Competing side reactions (e.g., over-acylation) require precise stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Procedure :

  • Step 1 : Mix 2-amino-4-(4-ethylphenyl)thiazole with iodobenzene diacetate in acetonitrile.
  • Step 2 : Irradiate at 150°C for 15 minutes.
  • Step 3 : Purify via flash chromatography (hexane:EtOAc = 3:1).

Efficiency Data :

Conventional Time (h) Microwave Time (min) Yield (%)
6–8 15 75

Applications :

  • Ideal for high-throughput screening of derivatives.

Characterization and Validation

All synthesized compounds are validated using:

  • FTIR : NH stretches (3350–3400 cm⁻¹), C=S (1250–1300 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), thiazole C-H (δ 6.8–7.0 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 204 (C₁₁H₁₂N₂S).

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Key Insights :

  • Electron-donating groups (e.g., ethyl) improve lipophilicity but may reduce electrophilic reactivity compared to nitro or chloro substituents .
  • Bulkier substituents (e.g., phenoxy) decrease solubility but may enhance target binding specificity .

Key Insights :

  • Bromine or iodine acts as a cyclizing agent, with iodine offering higher yields in nitro-substituted derivatives .
  • Paraformaldehyde and acetic acid are critical for introducing amine-linked substituents in thiadiazole analogs .

Key Insights :

  • Thiazol-2-amines with nitro groups exhibit stronger antioxidant activity due to enhanced electron-deficient character .
  • Thiadiazoles show broader antimicrobial activity but may have higher toxicity compared to thiazoles .

Physicochemical and Pharmacokinetic Properties

Compound Name LogP Solubility (mg/mL) PSA (Ų) Metabolic Stability
This compound ~3.5 0.15 (aqueous) 65.1 Moderate (CYP3A4 substrate)
4-(4′-Nitrophenyl)thiazol-2-amine 2.8 0.08 (aqueous) 110.2 Low (reactive nitro group)
5-(4-Phenoxyphenyl)thiazol-2-amine 4.2 0.03 (aqueous) 77.1 High (steric shielding)

Key Insights :

  • Ethyl-substituted thiazoles balance lipophilicity and solubility, making them favorable for oral bioavailability .
  • Nitro groups reduce metabolic stability due to susceptibility to reduction .

Biological Activity

5-(4-Ethylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of an ethyl group on the phenyl ring, may significantly influence its biological properties, making it a valuable subject for research.

The synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions that yield various thiazole derivatives. Its unique structure allows for modifications that can enhance its biological activity. The compound's ability to undergo oxidation and reduction reactions also suggests potential pathways for further functionalization, which could lead to the development of more potent derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes such as kinases and proteases, which are crucial in cellular signaling and regulatory pathways. Additionally, this compound can interact with nucleic acids (DNA and RNA), potentially affecting gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae. The compound's antibacterial activity was evaluated using the cup plate method, showing promising results at concentrations as low as 1 µg/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties. In various studies, it has been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, molecular docking studies revealed that derivatives of this compound can effectively bind to cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This binding leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against HCT-116 colon carcinoma cells. The MTT assay indicated that these compounds could effectively reduce cell viability, supporting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of thiazole derivatives, this compound was tested against several bacterial strains. The results confirmed its effectiveness, particularly against gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been extensively studied to understand how modifications can enhance its biological activity. Key findings include:

Modification Effect on Activity
Ethyl group on phenyl ringEnhances lipophilicity and cellular uptake
Substituents on thiazole ringAffects enzyme inhibition potency
Variations in amine groupsAlters binding affinity to target proteins

Research indicates that specific substitutions can lead to improved potency against targeted diseases, paving the way for the development of novel therapeutic agents based on this scaffold .

Q & A

Q. Can this compound serve as a precursor for functional materials?

  • Methodological Answer : Yes, its amine group enables covalent functionalization. For example, Schiff base formation with aldehydes creates conjugated systems for optoelectronic materials. Ball-milling with TiO₂ nanoparticles (20–40 nm) produces hybrid pigments with enhanced UV stability, as demonstrated in analogous thiazole-based dyes .

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